1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate
Beschreibung
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is a chemical compound with the molecular formula C12H21BO6. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOXOYYWJNKKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate typically involves the reaction of 1,4-dimethyl butanedioate with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 1,4-dimethyl butanedioate with tetramethyl-1,3,2-dioxaborolane under basic conditions. Common reagents include potassium carbonate as the base and tetrahydrofuran as the solvent. The reaction is generally performed under reflux conditions to ensure complete conversion.
Organic Synthesis
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate serves as a crucial intermediate in the synthesis of complex organic molecules. Its boronic ester functionality allows it to participate in various coupling reactions, particularly Suzuki coupling reactions, which are fundamental in forming carbon-carbon bonds.
Medicinal Chemistry
The compound is utilized in the development of boron-containing pharmaceuticals. Boron compounds have been shown to exhibit therapeutic potential in cancer treatment due to their ability to target specific biological pathways. The incorporation of this compound into drug design can enhance the efficacy of boron-based therapies.
Biochemical Assays
In biochemical research, this compound is employed as a tool for studying enzyme mechanisms and interactions. Its ability to form reversible covalent bonds with biomolecules makes it suitable for probing biological systems and understanding enzymatic processes.
Material Science
The stability and reactivity of this compound make it valuable in the production of advanced materials. It can be used as a reagent in polymer synthesis or as a building block for functionalized materials that have applications in electronics or nanotechnology.
Case Studies
-
Synthesis of Boron-based Anticancer Drugs
- Researchers utilized this compound as an intermediate in synthesizing novel boron-containing compounds that showed promising results against various cancer cell lines.
-
Development of Biochemical Probes
- The compound was incorporated into biochemical assays to study enzyme inhibition mechanisms. The results indicated its effectiveness in selectively targeting specific enzymes involved in metabolic pathways.
-
Material Development
- In material science applications, this compound was used to create functionalized polymers with enhanced electrical properties suitable for use in organic electronics.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of the butanedioate moiety.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without additional functional groups.
Uniqueness
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is unique due to its specific structure, which combines the stability of the boronic ester with the reactivity of the butanedioate moiety. This combination makes it particularly useful in synthetic chemistry and various industrial applications.
Biologische Aktivität
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is a boronic ester derivative with the molecular formula C12H21BO6. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of boron-containing drugs for cancer therapy and other therapeutic areas. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a boronic ester group that contributes to its reactivity and biological properties. The compound's stability and reactivity make it a valuable intermediate in organic synthesis.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H21BO6 |
| CAS Number | 2377587-38-5 |
| Solubility | High aqueous solubility |
| Purity | >98% (GC) |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property is particularly useful in the design of enzyme inhibitors and drug candidates targeting various pathways involved in disease processes.
Applications in Cancer Therapy
Research indicates that compounds containing boron can enhance the effectiveness of certain chemotherapeutic agents. The incorporation of boronic esters like this compound into drug formulations has shown promise in improving the selectivity and potency against cancer cells.
Case Study: Boron Neutron Capture Therapy (BNCT)
Boron compounds have been investigated for their role in BNCT, a targeted cancer treatment that uses boron-containing drugs to selectively destroy tumor cells when exposed to neutron radiation. Studies have demonstrated the efficacy of such compounds in preclinical models of glioblastoma and melanoma.
Synthetic Routes
The synthesis of this compound typically involves the reaction between 1,4-dimethyl butanedioate and tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include:
Table 2: Synthesis Conditions
| Reagent | Condition |
|---|---|
| Base | Potassium carbonate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | Several hours |
Research Findings
Recent studies have highlighted the compound's potential as an inhibitor of rho-associated protein kinase (ROCK), which is implicated in various neurodegenerative disorders. Inhibition of ROCK pathways has been linked to improved outcomes in conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.
Table 3: Inhibition Potency Against ROCK
| Compound | IC50 (µM) |
|---|---|
| 1,4-Dimethyl Butanedioate | <0.5 |
| Fasudil | >25 |
Q & A
Q. What are the typical synthetic routes for 1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate?
The synthesis often involves boron-protection strategies. A common method is the reaction of a boronic acid precursor with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under anhydrous conditions. For example, magnesium sulfate is used as a desiccant in methanol to facilitate boronate ester formation, as seen in analogous protocols . Alternative routes may employ Li/Br exchange followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in diethyl ether, though steric hindrance from the tetramethyl groups may require optimized stoichiometry .
Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?
The tetramethyl-1,3,2-dioxaborolan moiety acts as a stable boron source in Suzuki-Miyaura couplings. Typical conditions involve Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar solvents like THF or DMF. The methyl ester groups on the butanedioate backbone may influence solubility and electronic effects during coupling. Comparative studies with other boronate esters suggest slower transmetallation kinetics due to steric bulk, necessitating longer reaction times .
Q. What purification methods are effective for isolating this compound?
Due to its ester and boronate functionalities, column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Recrystallization from ethanol or methanol may improve purity, leveraging the compound’s moderate polarity. Analytical techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity .
Advanced Research Questions
Q. How do steric effects from the tetramethyl-dioxaborolan group influence reactivity in cross-coupling?
The tetramethyl substituents create significant steric hindrance, reducing coupling efficiency compared to less bulky boronates (e.g., phenylboronic acid). Computational studies suggest that the dioxaborolan ring’s rigidity limits access to the boron center, slowing transmetallation. This is corroborated by lower yields in aryl-alkyl couplings compared to aryl-aryl systems, where planar substrates minimize steric clashes .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Single-crystal X-ray diffraction often faces difficulties due to the compound’s flexibility and weak crystal packing. Using SHELXL for refinement, researchers can apply twin-law corrections and high-resolution data (e.g., synchrotron sources) to resolve disorder in the methyl ester or dioxaborolan groups. Non-covalent interactions (e.g., C–H···O) may stabilize the lattice, as observed in related succinate derivatives .
Q. How can researchers reconcile contradictory data on synthetic yields across different protocols?
Discrepancies in yields may stem from variations in solvent polarity, catalyst loading, or boronate stability. For example, protocols using THF vs. methanol can alter reaction rates due to solvation effects on the boronate. Systematic control experiments—varying temperature, base strength, and Pd catalyst type—are essential for identifying optimal conditions. Kinetic profiling (e.g., in situ IR monitoring) can further elucidate rate-limiting steps .
Q. What role do electronic properties (e.g., absolute hardness) play in the compound’s reactivity?
The boron atom’s electrophilicity, quantified by Parr-Pearson absolute hardness (η), influences its affinity for nucleophilic partners in cross-coupling. The electron-donating methyl groups on the dioxaborolan ring reduce η, enhancing boron’s softness and favoring interactions with soft Pd(0) catalysts. This electronic modulation can be compared to harder boronates (e.g., trifluoroborate salts) to predict reaction pathways .
Q. How does the methyl ester substitution pattern affect hydrolysis susceptibility?
The 1,4-dimethyl ester configuration increases steric protection of the ester carbonyls, reducing hydrolysis rates compared to mono- or unsubstituted analogs. Stability studies in aqueous buffers (pH 7–9) show slower degradation, making the compound suitable for reactions requiring prolonged aqueous exposure. Hydrolysis products can be characterized via LC-MS to validate degradation mechanisms .
Methodological Considerations
- Data Contradiction Analysis : When conflicting reactivity or stability data arise, employ DFT calculations to model transition states or compare spectroscopic data with crystallographic results .
- Experimental Design : Prioritize inert-atmosphere techniques (glovebox/Schlenk line) to prevent boronate oxidation. Use deuterated solvents for NMR tracking of intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
